Cas no 103199-83-3 (1-(n-Butyl)-4-methylpiperidine)
1-(n-Butyl)-4-methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(n-Butyl)-4-methylpiperidine
- CS-0440027
- AKOS006242598
- Piperidine, 1-butyl-4-methyl
- AXMCYIWXDKWDCL-UHFFFAOYSA-N
- DTXSID301311138
- SCHEMBL3016334
- 1-butyl-4-methylpiperidine
- 103199-83-3
-
- MDL: B165543
- Inchi: 1S/C10H21N/c1-3-4-7-11-8-5-10(2)6-9-11/h10H,3-9H2,1-2H3
- InChI Key: AXMCYIWXDKWDCL-UHFFFAOYSA-N
- SMILES: N1(CCCC)CCC(C)CC1
Computed Properties
- Exact Mass: 155.16753
- Monoisotopic Mass: 155.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 93
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
1-(n-Butyl)-4-methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B811678-10mg |
1-(N-Butyl)-4-methylpiperidine |
103199-83-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B811678-50mg |
1-(N-Butyl)-4-methylpiperidine |
103199-83-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B811678-100mg |
1-(N-Butyl)-4-methylpiperidine |
103199-83-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020171-5g |
1-(n-Butyl)-4-methylpiperidine |
103199-83-3 | 5g |
1201CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020171-1g |
1-(n-Butyl)-4-methylpiperidine |
103199-83-3 | 1g |
389CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020171-5g |
1-(n-Butyl)-4-methylpiperidine |
103199-83-3 | 5g |
1201.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020171-1g |
1-(n-Butyl)-4-methylpiperidine |
103199-83-3 | 1g |
389.0CNY | 2021-07-10 | ||
| 1PlusChem | 1P00913N-1g |
1-(n-Butyl)-4-methylpiperidine |
103199-83-3 | 98% | 1g |
$42.00 | 2025-02-24 | |
| 1PlusChem | 1P00913N-5g |
1-(n-Butyl)-4-methylpiperidine |
103199-83-3 | 98% | 5g |
$146.00 | 2025-02-24 | |
| A2B Chem LLC | AE20531-1g |
1-(N-BUTYL)-4-METHYLPIPERIDINE |
103199-83-3 | 1g |
$79.00 | 2024-04-20 |
1-(n-Butyl)-4-methylpiperidine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(n-Butyl)-4-methylpiperidine
Professional Introduction to Compound with CAS No. 103199-83-3 and Product Name: 1-(n-Butyl)-4-methylpiperidine
1-(n-Butyl)-4-methylpiperidine, identified by the Chemical Abstracts Service (CAS) number 103199-83-3, is a significant compound in the field of pharmaceutical chemistry and drug development. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a n-butyl side chain attached to the first carbon of the piperidine ring and a methyl group at the fourth position, which contributes to its distinct chemical behavior and reactivity.
The synthesis of 1-(n-Butyl)-4-methylpiperidine involves multi-step organic reactions, typically starting from commercially available precursors such as 1-bromobutane and 4-methylpiperidine. The process often requires careful control of reaction conditions, including temperature, solvent selection, and catalyst use, to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been explored to enhance the efficiency of the synthesis pathway. These methods align with the growing emphasis on sustainable and scalable production processes in modern pharmaceutical manufacturing.
In recent years, 1-(n-Butyl)-4-methylpiperidine has been studied for its pharmacological potential. Piperidine derivatives are well-known for their role as pharmacophores in various drug molecules, exhibiting properties that make them suitable for central nervous system (CNS) drugs, antiviral agents, and other therapeutic applications. The introduction of the n-butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, while the methyl group at the fourth position influences its electronic properties and interactions with biological targets.
One of the most compelling areas of research involving 1-(n-Butyl)-4-methylpiperidine is its application in the development of novel antipsychotic and antidepressant drugs. Studies have shown that modifications in the piperidine ring can significantly affect binding affinity to neurotransmitter receptors such as serotonin receptors (5-HT2A), dopamine receptors (D2), and norepinephrine receptors (α2). The specific arrangement of substituents in 1-(n-Butyl)-4-methylpiperidine may contribute to improved efficacy and reduced side effects compared to existing treatments.
Furthermore, researchers have investigated the compound's potential as a precursor for more complex drug molecules. By serving as a building block, 1-(n-Butyl)-4-methylpiperidine can be further functionalized to create novel scaffolds with enhanced pharmacological profiles. This approach leverages the versatility of piperidine derivatives in medicinal chemistry, allowing for targeted modifications that optimize drug-like properties such as solubility, bioavailability, and metabolic stability.
The chemical properties of 1-(n-Butyl)-4-methylpiperidine also make it a valuable tool in biochemical assays and high-throughput screening (HTS) campaigns. Its ability to interact with various biological targets provides researchers with a means to identify new lead compounds for drug discovery. Additionally, computational modeling techniques have been employed to predict how modifications to the structure of 1-(n-Butyl)-4-methylpiperidine might influence its biological activity. These simulations help guide experimental design and accelerate the drug development pipeline.
Recent advancements in analytical chemistry have enabled more precise characterization of 1-(n-Butyl)-4-methylpiperidine, including its spectroscopic and chromatographic behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and purity. These analytical methods are crucial for ensuring that pharmaceutical-grade material meets stringent quality standards before being used in clinical trials or commercial products.
The role of 1-(n-Butyl)-4-methylpiperidine extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in optimizing synthetic routes to produce this compound efficiently on a large scale. Process optimization strategies focus on minimizing waste generation, reducing reaction times, and improving overall yield. Such efforts align with global trends toward green chemistry principles, emphasizing environmental sustainability in chemical manufacturing.
Future directions in research on 1-(n-Butyl)-4-methylpiperidine may explore its potential in combination therapies or as an intermediate for next-generation therapeutics. The compound's structural flexibility allows for diverse functionalization patterns, opening doors for innovative drug design strategies. Collaborative efforts between academia and industry are likely to drive these developments forward, fostering innovation in pharmaceutical chemistry.
In conclusion,1-(n-Butyl)-4-methylpiperidine is a versatile compound with significant potential in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,1-(n-Butyl)-4-methyl-piperidine is poised to play an important role in shaping future advances in pharmaceutical science.
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